BenchChemオンラインストアへようこそ!

N-(2,6-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide

Lipophilicity Drug-likeness Agrochemical design

The 2,6-dimethylphenyl group delivers a unique lipophilicity (XLogP3=3.4) and steric profile differentiating it from 3-fluoro, 3,4-dichloro, or 2-ethyl analogues. Its single amide NH donor—absent in 7-carboxamide class compounds (e.g., BTHWA)—enables hydrogen-bond-mediated receptor interaction studies for SAR mechanism research. With TPSA 83.1Ų, it occupies drug-like chemical space for hit-to-lead optimization against M. tuberculosis, P. falciparum, and C. elegans. The electron-accepting benzothiadiazole core supports OLED hole-transport and thin-film device evaluation. Use this well-defined reference to build predictive SAR matrices across N-aryl benzothiadiazole-6-carboxamides.

Molecular Formula C15H13N3OS
Molecular Weight 283.35
CAS No. 950249-67-9
Cat. No. B2761455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide
CAS950249-67-9
Molecular FormulaC15H13N3OS
Molecular Weight283.35
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C2=CC3=C(C=C2)N=NS3
InChIInChI=1S/C15H13N3OS/c1-9-4-3-5-10(2)14(9)16-15(19)11-6-7-12-13(8-11)20-18-17-12/h3-8H,1-2H3,(H,16,19)
InChIKeyKKSLUYJOXZCEJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,6-Dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide (CAS 950249‑67‑9): A Benzothiadiazole‑6‑Carboxamide with a Distinct 2,6‑Dimethylphenyl Motif


N-(2,6-Dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide is a synthetic small molecule (C₁₅H₁₃N₃OS, MW 283.35) that combines a 1,2,3‑benzothiadiazole core with a 2,6‑dimethylphenyl carboxamide side chain [1]. The benzothiadiazole scaffold is recognised for electron‑accepting properties and for inducing systemic acquired resistance (SAR) in plants, while the 2,6‑dimethylphenyl group modulates lipophilicity (computed XLogP3 = 3.4) and steric profile [1][2]. The compound is currently available as a research‑grade screening hit (≥90 % purity) from commercial libraries such as Life Chemicals (ID F3375‑0054) [1].

Why Generic Substitution of N-(2,6-Dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide with Other Benzothiadiazole Carboxamides Is Not Warranted


Benzothiadiazole carboxamides cannot be treated as interchangeable commodities because small changes in the N‑aryl substituent alter key molecular properties that govern biological permeability, target engagement, and physicochemical behaviour. The 2,6‑dimethylphenyl group in this compound provides a combination of moderate lipophilicity (XLogP3 = 3.4), a single hydrogen‑bond donor, and a topological polar surface area (TPSA) of 83.1 Ų [1][2]. Replacing it with a more polar or differently substituted aniline—such as 3‑fluoro, 3,4‑dichloro, or 2‑ethyl analogues—shifts the balance of solubility, membrane permeation, and steric fit within binding pockets, potentially altering SAR profiles or electronic performance [3]. The quantitative evidence below demonstrates that the substitution pattern defines the compound’s differentiation rather than the benzothiadiazole core alone.

Quantitative Differentiation of N-(2,6-Dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide (CAS 950249‑67‑9) from Closest Analogues


Lipophilicity (XLogP3) of the 2,6‑Dimethylphenyl Analog Compared to 2‑Ethylphenyl and 3‑Fluorophenyl Benzothiadiazole‑6‑Carboxamides

The 2,6‑dimethylphenyl substituent yields a computed XLogP3 of 3.4, indicating moderate lipophilicity suitable for membrane penetration. In contrast, the 2‑ethylphenyl analogue (N-(2-ethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide) is predicted to have a slightly lower XLogP3 of approximately 3.1 due to reduced carbon count, while the 3‑fluorophenyl analogue (N-(3-fluorophenyl)-1,2,3-benzothiadiazole-6-carboxamide) is expected to be more polar with an estimated XLogP3 of about 2.6 [1][2]. These differences affect partitioning behaviour and permeability profiles in both pharmaceutical and agrochemical applications [3].

Lipophilicity Drug-likeness Agrochemical design

Topological Polar Surface Area (TPSA) Comparison with 2‑Ethylphenyl and 3,4‑Dichlorophenyl Benzothiadiazole‑6‑Carboxamides

The TPSA of N-(2,6-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide is 83.1 Ų, which falls within the typical range for orally bioavailable compounds (<140 Ų). The 2‑ethylphenyl analogue is expected to have an identical TPSA (83.1 Ų), while the 3,4‑dichlorophenyl analogue (N-(3,4-dichlorophenyl)-1,2,3-benzothiadiazole-6-carboxamide) is predicted to have a similar TPSA of approximately 83 Ų, as chlorine substitution does not introduce additional hydrogen‑bond donors or acceptors [1][2]. Therefore, TPSA alone does not differentiate these analogues; the key discriminator remains the balance between lipophilicity and steric bulk conferred by the 2,6‑dimethyl pattern [3].

Polar surface area Membrane permeability Oral bioavailability

Hydrogen‑Bond Donor/Acceptor Profile Relative to the 7‑Carboxamide Plant Activator BTHWA

N-(2,6-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide possesses one hydrogen‑bond donor (the carboxamide NH) and four hydrogen‑bond acceptors (the amide carbonyl, two thiadiazole nitrogens, and the benzothiadiazole sulfur). In contrast, the 7‑carboxamide plant activator BTHWA (N‑methoxy‑N‑methylbenzo(1,2,3)thiadiazole‑7‑carboxamide) has zero hydrogen‑bond donors because the amide NH is replaced by an N‑methoxy‑N‑methyl group [1]. The presence of a donor in the 6‑carboxamide analogue enables hydrogen‑bond‑directed interactions with biological targets that are not available to BTHWA, potentially altering the spectrum of protein targets or plant resistance pathways engaged [2].

Hydrogen bonding Systemic acquired resistance Plant activator design

Steric Differentiation: 2,6‑Dimethylphenyl vs. 2‑Ethylphenyl Substitution and Impact on Rotatable Bonds

The target compound contains two rotatable bonds (the amide C–N bond and the aryl–amide C–C bond). The 2,6‑dimethyl substitution creates symmetric steric hindrance on both ortho positions of the aniline ring, restricting the conformational space available to the phenyl ring relative to the amide plane. The 2‑ethylphenyl analogue also has two rotatable bonds but introduces an asymmetric steric environment that may lead to different conformational preferences and potential atropisomerism [1]. No experimental conformational data are available for direct comparison, but the symmetric dimethyl substitution is expected to reduce the number of accessible low‑energy conformers compared to the mono‑substituted analogue [2].

Steric effects Rotatable bonds Conformational flexibility

Recommended Research and Industrial Application Scenarios for N-(2,6-Dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide (CAS 950249‑67‑9)


Plant Systemic Acquired Resistance (SAR) Probe with a Hydrogen‑Bond Donor Differentiating It from BTHWA

The compound’s single amide NH donor, absent in the 7‑carboxamide class exemplified by BTHWA, makes it a candidate for investigating SAR mechanisms where hydrogen‑bond‑mediated receptor interactions are important. Researchers can use it to compare induction potency with BTHWA in model plants (e.g., Arabidopsis or tomato) under controlled fungal/viral challenge, quantifying defense gene expression (e.g., PR‑1) and pathogen lesion area reduction [1][2].

Antimicrobial Hit Expansion in Early Drug Discovery

Given that benzothiadiazole derivatives have shown activity against Mycobacterium tuberculosis, Plasmodium falciparum, and Caenorhabditis elegans in phenotypic screens, the compound can serve as a starting point for medicinal chemistry campaigns [3]. Its moderate lipophilicity (XLogP3 = 3.4) and TPSA of 83.1 Ų place it within drug‑like space, making it suitable for hit‑to‑lead optimisation after confirmation in whole‑cell assays [2].

Organic Electronics Material Screening

The benzothiadiazole core is a strong electron acceptor used in organic semiconductors and OLEDs. The 2,6‑dimethylphenyl substituent may reduce intermolecular π‑π stacking relative to unsubstituted phenyl analogues, potentially improving solubility and film‑forming properties. The compound can be evaluated for hole‑transport or electron‑blocking behaviour in thin‑film devices, with electrochemical HOMO/LUMO measurements [4].

Comparative Physicochemical Profiling of Benzothiadiazole‑6‑carboxamide Libraries

The compound provides a well‑defined reference point for building a matrix of N‑aryl benzothiadiazole‑6‑carboxamides. Systematic comparison of lipophilicity, solubility, metabolic stability, and permeability across analogues can yield predictive SAR models. The computed XLogP3 (3.4) and TPSA (83.1 Ų) establish baseline values for the 2,6‑dimethylphenyl series, enabling rational selection of follow‑up compounds [1][5].

Quote Request

Request a Quote for N-(2,6-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.